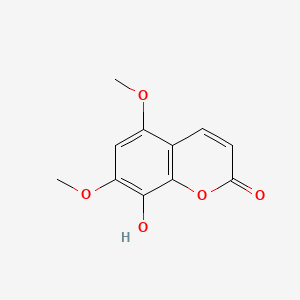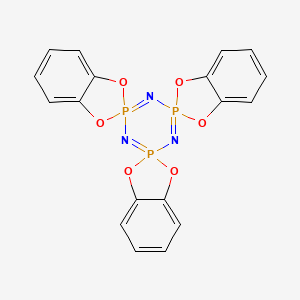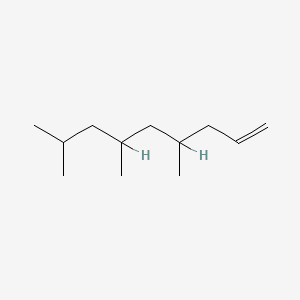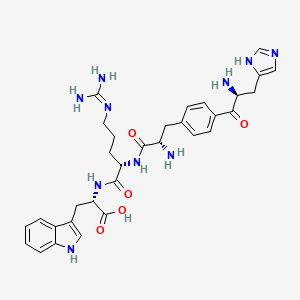
Arnottin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arnottin I is a natural product found in Zanthoxylum beecheyanum and Zanthoxylum arnottianum with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Arnottin I, a natural product isolated from Xanthoxylum arnottianum Maxim, has been a subject of interest in synthetic organic chemistry. Madan and Cheng (2006) demonstrated a nickel-catalyzed synthesis methodology for benzocoumarin derivatives, applying it to this compound synthesis, achieving a 21% yield over six steps starting from catechol (Madan & Cheng, 2006).
- Moschitto et al. (2015) accomplished short total syntheses of this compound and II, using a sesamol-benzyne cycloaddition approach for this compound (Moschitto, Anthony, & Lewis, 2015).
- Harayama et al. (2000) developed a palladium-mediated aryl-aryl coupling reaction, providing a short step synthesis for this compound (Harayama et al., 2000).
- Jangir and Argade (2014) reported a 3-step synthetic protocol for dimethyl homophthalates to naphthopyrans, leading to the practical synthesis of this compound (Jangir & Argade, 2014).
- Mal et al. (2011) introduced a benzannulation method for regiodefined synthesis of alkyl/aryl-1-naphthols, key in a three-step total synthesis of this compound (Mal, Jana, Mitra, & Ghosh, 2011).
- Konno et al. (2006) applied the Buchwald protocol for synthesizing benzodihydronaphthopyrones, leading to the synthesis of this compound and II (Konno, Ishikawa, Kawahata, & Yamaguchi, 2006).
Propriétés
Numéro CAS |
64666-98-4 |
|---|---|
Formule moléculaire |
C20H14O6 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
17,18-dimethoxy-5,7,21-trioxapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14(19),15,17-octaen-20-one |
InChI |
InChI=1S/C20H14O6/c1-22-14-6-5-11-12-4-3-10-7-15-16(25-9-24-15)8-13(10)18(12)26-20(21)17(11)19(14)23-2/h3-8H,9H2,1-2H3 |
Clé InChI |
AOYQXCYLRJFNFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)OC2=O)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)OC2=O)OC |
Autres numéros CAS |
64666-98-4 |
Synonymes |
arnottin I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)
![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)

![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)






![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)

